2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine

Histamine H3 Receptor GPCR Agonism Neurological Research

This compound is an essential low-activity control for histamine H3/H4 receptor research. With H3 EC50 >1 µM and H4 EC50 >50 µM, it provides a chemically matched baseline to minimize false positives in high-throughput screens. Its unique 2-pyridinyl ethyl linker serves as a definitive negative SAR probe, contrasting sharply with potent 4-pyridinyl methylene analogs. Ideal for building block synthesis and pharmacological selectivity studies.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 469864-16-2
Cat. No. B3190726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine
CAS469864-16-2
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCC2=CN=CN2
InChIInChI=1S/C10H11N3/c1-2-6-12-9(3-1)4-5-10-7-11-8-13-10/h1-3,6-8H,4-5H2,(H,11,13)
InChIKeyKZRQLGIMXSUKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (CAS 469864-16-2): Chemical Identity and Baseline Characteristics


2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (CAS 469864-16-2) is a synthetic organic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol, belonging to the imidazole-pyridine class [1]. Its core structure consists of a 2-pyridinyl ring linked via an ethyl bridge to an imidazole moiety, conferring potential for both metal coordination and receptor-ligand interactions [2]. The compound is recognized as a ligand for the histamine H3 receptor (HRH3) and histamine H4 receptor (HRH4) [3].

Why 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine Cannot Be Interchanged with Other Imidazole-Pyridine Analogs


While many imidazole-pyridine derivatives act as potent histamine H3/H4 receptor agonists or histone demethylase inhibitors, 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (CAS 469864-16-2) exhibits a uniquely weak agonist profile at both the H3 (EC50 = 1348.96 nM) and H4 (EC50 = 58884.37 nM) receptors [1][2]. This sharply contrasts with potent analogs like immepip (H3 EC50 ~ 0.132 nM) and immethridine (H3 EC50 ~ 0.18 nM), rendering the compound unsuitable for studies requiring strong receptor activation [3]. Consequently, substituting this compound with a structurally similar but functionally distinct analog would produce drastically different and likely misleading experimental outcomes.

Quantitative Differentiation of 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (CAS 469864-16-2) Against Key Histamine Receptor Ligands


Weak Histamine H3 Receptor Agonism Contrasts with Potent Analogs

2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (469864-16-2) exhibits an EC50 of 1348.96 nM and a Ki of 1174.9 nM at the human histamine H3 receptor in SK-N-MC cells [1]. This potency is over four orders of magnitude lower than the standard H3 agonist immepip, which shows an EC50 of 0.132 nM in the same assay system [2]. Compared to the highly potent and selective immethridine (EC50 = 0.18 nM, Ki = 0.85 nM), the target compound is approximately 7500-fold weaker .

Histamine H3 Receptor GPCR Agonism Neurological Research

Minimal Histamine H4 Receptor Activity Relative to Dual Agonists

At the histamine H4 receptor, 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (469864-16-2) demonstrates an EC50 of 58,884.37 nM and a Ki of 12,302.69 nM in SK-N-MC cells [1]. This represents an extremely low level of activity. In contrast, the dual H3/H4 agonist immepip exhibits an H4 EC50 of 15.8 nM and a Ki of 19.9 nM, making it over 3,700-fold more potent [2].

Histamine H4 Receptor Immunomodulation Inflammation

Moderate H3/H4 Selectivity Ratio Compared to Highly Selective Immethridine

Based on EC50 values from SK-N-MC cell assays, 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (469864-16-2) shows an H3 EC50 of 1348.96 nM and an H4 EC50 of 58884.37 nM, yielding an H3/H4 selectivity ratio of approximately 44-fold [1]. This is markedly lower than the 300-fold selectivity of immethridine (H3 Ki = 0.85 nM, H4 Ki = 245 nM) [2].

Receptor Selectivity GPCR Pharmacology Selectivity Profiling

Structurally Defined Scaffold for Low-Activity Control in H3/H4 Assays

Given its weak potency (H3 EC50 > 1 µM, H4 EC50 > 50 µM) [1], 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (469864-16-2) is ideally suited as a low-activity control or 'inactive' comparator in high-throughput screening (HTS) campaigns targeting H3 or H4 receptors. Unlike vehicle controls (e.g., DMSO), it provides a chemically matched baseline for structure-activity relationship (SAR) studies. This is in direct contrast to the potent agonists immepip and immethridine, which are typically employed as positive controls for maximal receptor activation.

Assay Development Control Compound HTS

2-Pyridinyl Substitution Imparts Distinct Activity Profile vs. 4-Pyridinyl and Piperidine Analogs

The position of the pyridine nitrogen is a critical determinant of histamine receptor activity. 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (469864-16-2) features a 2-pyridinyl group linked via an ethyl chain to the imidazole, whereas the potent agonist immethridine has a 4-pyridinyl group directly attached via a methylene bridge [1]. The potent dual agonist immepip incorporates a piperidine ring [2]. This difference in linker length, heterocycle, and substitution pattern underlies the marked divergence in potency, with the 2-pyridinyl ethyl derivative exhibiting over three orders of magnitude lower activity.

Medicinal Chemistry SAR Ligand Design

Defined Research Applications for 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine (CAS 469864-16-2) Based on Quantitative Evidence


Negative Control for Histamine H3 and H4 Receptor Agonist Assays

With H3 EC50 values >1 µM and H4 EC50 >50 µM, this compound is an ideal negative or low-activity control in functional assays for H3/H4 agonism. It provides a chemically matched baseline, minimizing false positives and enhancing the statistical robustness of high-throughput screens [1][2].

Structure-Activity Relationship (SAR) Probe for Imidazole-Pyridine Ligands

The 2-pyridinyl ethyl linker of this compound serves as a critical 'negative' SAR probe. Its weak potency contrasts sharply with the sub-nanomolar activity of 4-pyridinyl methylene analogs, offering definitive evidence that the 2-pyridinyl ethyl motif is detrimental to H3/H4 agonism. This is essential for rational ligand design [3].

Baseline Compound for Investigating H3/H4 Selectivity Thresholds

The compound's moderate H3/H4 selectivity (~44-fold) provides a reference point for studying the functional consequences of partial receptor selectivity. This is valuable for pharmacological studies aiming to dissect H3- versus H4-mediated effects without the confounding influence of high selectivity or high potency [4].

Precursor or Building Block in Synthetic Chemistry

Given its well-defined structure and commercial availability, 2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine is a versatile building block for synthesizing more complex imidazole-pyridine derivatives, including potential histone demethylase inhibitors or metal-coordination complexes [5].

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